

# Application Notes and Protocols for In Vitro Phosphatase Inhibition Assay Using Fostriecin

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## Compound of Interest

Compound Name: *fostriecin*

Cat. No.: B1233472

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## Introduction

**Fostriecin**, a natural product isolated from *Streptomyces pulveraceus*, is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).<sup>[1][2][3]</sup> Initially investigated for its antitumor properties and its inhibitory effects on topoisomerase II, subsequent research revealed that its primary mechanism of action is the inhibition of these key serine/threonine phosphatases.<sup>[1][4]</sup> **Fostriecin's** high selectivity for the PP2A/PP4 subfamily over other phosphatases like PP1 and PP5 makes it an invaluable tool for dissecting cellular signaling pathways.<sup>[2][5]</sup>

These application notes provide detailed protocols for conducting in vitro assays to characterize the inhibitory activity of **fostriecin** against serine/threonine phosphatases.

## Mechanism of Action

**Fostriecin** acts as a covalent inhibitor, binding directly to the catalytic subunit of PP2A (PP2Ac).<sup>[6]</sup> This interaction occurs through a conjugate addition reaction involving the  $\alpha,\beta$ -unsaturated lactone moiety of **fostriecin** and a specific cysteine residue (Cys269) within the active site of PP2Ac.<sup>[2][6]</sup> This covalent modification leads to the inactivation of the phosphatase, resulting in the hyperphosphorylation of its downstream substrates.<sup>[6]</sup> The inhibition of PP2A and PP4 by **fostriecin** disrupts critical cellular processes, including cell cycle progression, leading to G2/M arrest and ultimately apoptosis in cancer cells.<sup>[3][4]</sup>

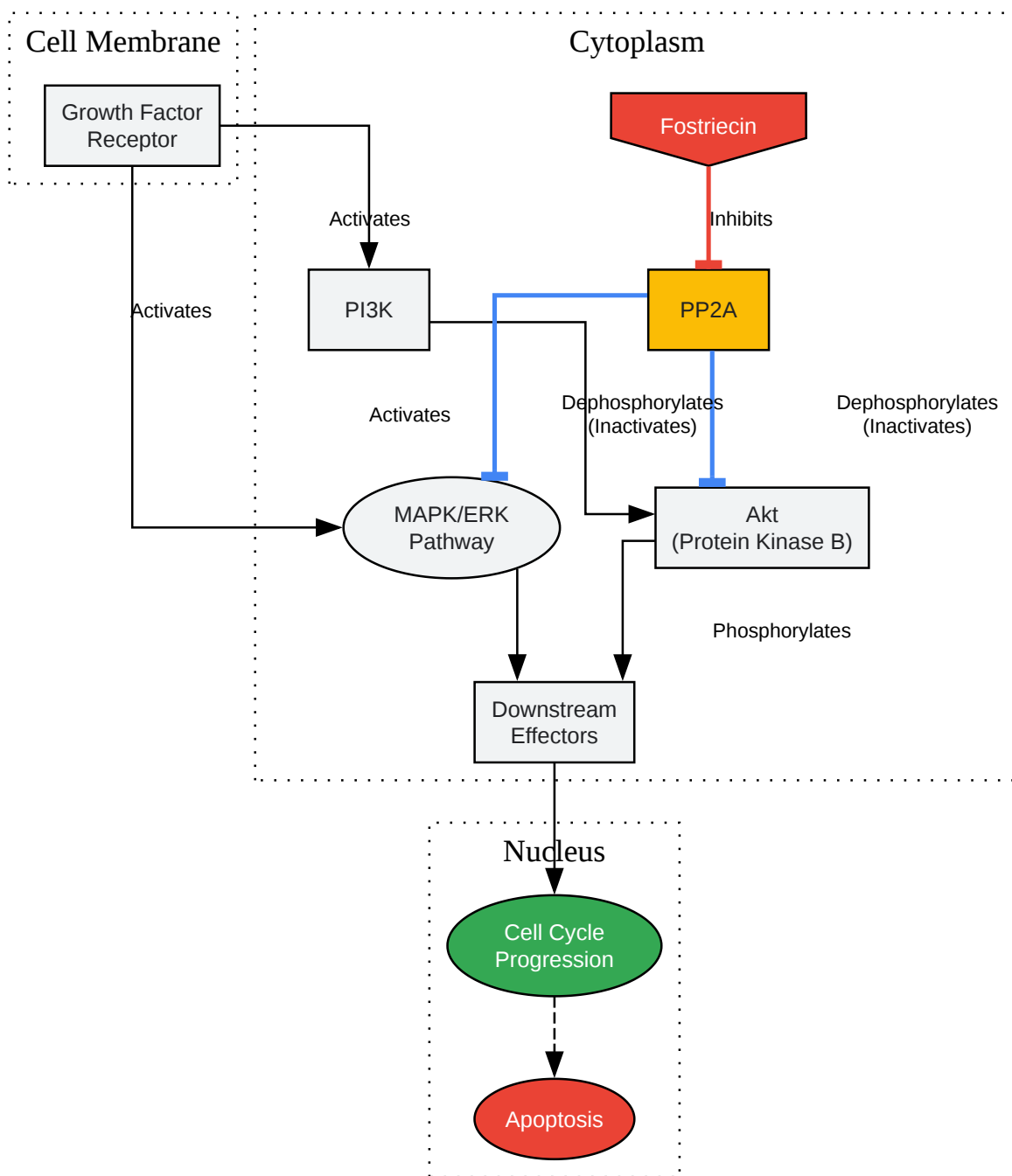
## Data Presentation: Inhibitory Potency of Fostriecin

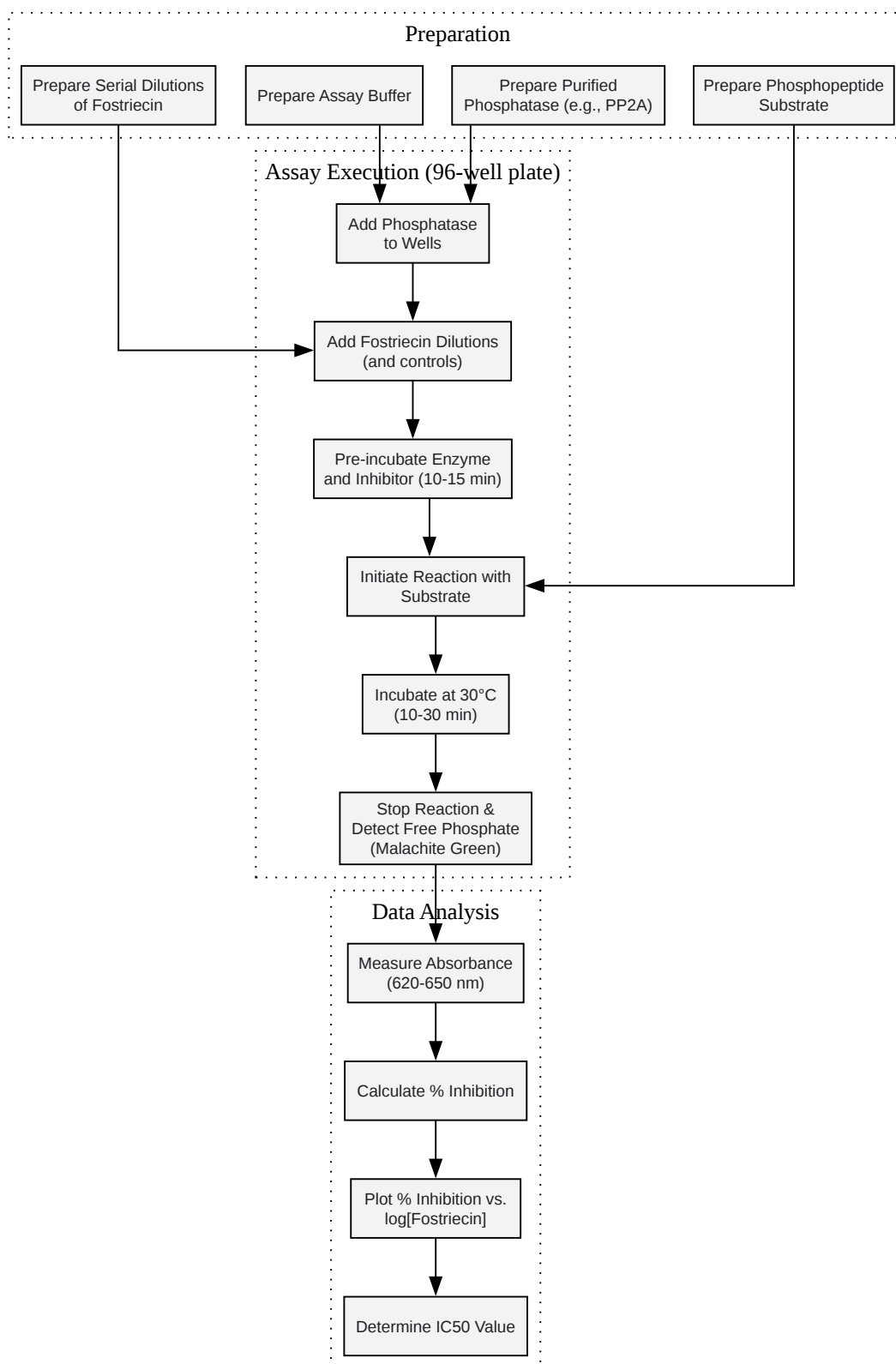
The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **fostriecin** against various protein phosphatases, highlighting its remarkable selectivity for PP2A and PP4.

Target Phosphatase	IC50 Value
Protein Phosphatase 2A (PP2A)	0.2 - 40 nM[1][5]
1.4 ± 0.3 nM[1]	
1.5 - 3.2 nM[3]	
3.2 nM[1][7]	
40 nM[8]	
Protein Phosphatase 4 (PP4)	~3 nM[1]
Protein Phosphatase 1 (PP1)	~131 μM[1][7]
4 μM[3][8]	
Protein Phosphatase 5 (PP5)	~60 μM[1][2]
Topoisomerase II	40 μM[3][6]
Protein Phosphatase 2B (PP2B)	No apparent inhibition[3]

Note: IC<sub>50</sub> values can vary depending on experimental conditions such as enzyme and substrate concentrations.[1][3]

## Mandatory Visualizations





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